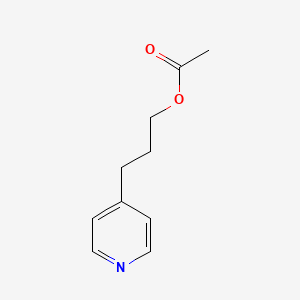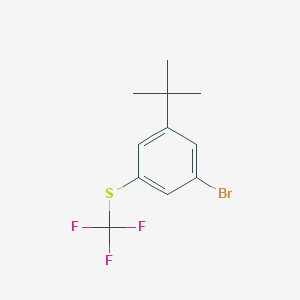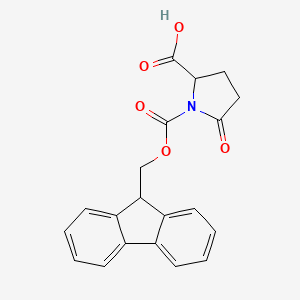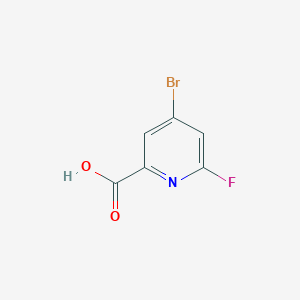
(2S)-2-methylazetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-methylazetidin-3-ol is a chiral compound belonging to the azetidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-protected amino alcohols using strong bases or acids. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic resolution. These methods are designed to produce the compound in larger quantities while maintaining high enantiomeric purity.
化学反应分析
Types of Reactions
(2S)-2-methylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized azetidines.
科学研究应用
(2S)-2-methylazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of (2S)-2-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
相似化合物的比较
Similar Compounds
(2S)-2-methylazetidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(2S)-2-ethylazetidin-3-ol: Has an ethyl group instead of a methyl group, which can affect its steric properties and reactivity.
(2S)-2-methylazetidin-2-ol: The hydroxyl group is positioned differently, leading to variations in its chemical behavior.
Uniqueness
(2S)-2-methylazetidin-3-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group. This combination of features makes it a versatile compound for various applications, particularly in the synthesis of chiral molecules and materials.
属性
分子式 |
C4H9NO |
|---|---|
分子量 |
87.12 g/mol |
IUPAC 名称 |
(2S)-2-methylazetidin-3-ol |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4?/m0/s1 |
InChI 键 |
QIFJASJJDSEUFV-WUCPZUCCSA-N |
手性 SMILES |
C[C@H]1C(CN1)O |
规范 SMILES |
CC1C(CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B12280722.png)
![(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)

![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12280734.png)
![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)


![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)


![[2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12280787.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)

